molecular formula C9H12O3 B1617146 Furfuryl isobutyrate CAS No. 6270-55-9

Furfuryl isobutyrate

Cat. No.: B1617146
CAS No.: 6270-55-9
M. Wt: 168.19 g/mol
InChI Key: SZWUNATWHPNXKD-UHFFFAOYSA-N
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Description

Furfuryl isobutyrate is a useful research compound. Its molecular formula is C9H12O3 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 35557. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

6270-55-9

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

furan-2-ylmethyl 2-methylpropanoate

InChI

InChI=1S/C9H12O3/c1-7(2)9(10)12-6-8-4-3-5-11-8/h3-5,7H,6H2,1-2H3

InChI Key

SZWUNATWHPNXKD-UHFFFAOYSA-N

SMILES

CC(C)C(=O)OCC1=CC=CO1

Canonical SMILES

CC(C)C(=O)OCC1=CC=CO1

Key on ui other cas no.

6270-55-9

Origin of Product

United States

Synthesis routes and methods

Procedure details

Furfuryl alcohol (5 mL, 1 eq.) was dissolved in THF (20 mL) in a dry, round bottomed flask and stirred with triethylamine (10 mL, 1.25 eq.). The solution was cooled to 5° C. and isobutyryl chloride (60.1 mL, 1.0 eq.) was added dropwise. The mixture was stirred for 2 h at 20° C. The reaction was worked up by diluting with dichloromethane (30 mL) and filtered through a celite plug to remove the triethylammonium chloride, and the solvent was removed under vacuum. The residue was purified by silica column chromatography using tert-butylmethyl ether-hexane (1:5) (Rf 0.54) to give an oil (8.5 g 87.5% yield). IR (cm−1): 1737 (C═O st), 3145, 3124 (═C—H st), 816, 745 (C—H δ, furan ring). 1H NMR (CDCl3, 300 MHz): δ 2.57 (sept, 1H, C—H(CH3)2, J=6.9 Hz), 1.17 (d, 6H, CH(CH3)2, J=6.9 Hz), 5.06 (s, 2H, CH2O) ppm. Furan ring: 6.39 (bd, 1H, H-3′, J3′,4′=3.3 Hz), 6.35 (dd, 1H, H-4′, J4′,5′=1.8 Hz), 7.41 (m, 1H, H-5′) ppm. 13C NMR (CDCl3, 75 MHz): δ 176.7 (C═O), 33.9 [CH(CH3)2], 18.9 [CH(CH3)2] ppm. Furan ring: 149.8 (C-2′), 110.5, 110.3 (C-3′, C-4′), 143.1 (C-5′) ppm. CI-Mass Spectrometry. m/z: 168 (M+), 97 [(OCH2-fur)+], 81 (main peak) [(CH2-fur)+], 71 [(CH3)2CHCO)+]. HRMS: Theoretical molecular weight for C9H12O3 (M+) 168.078644, experimental molecular weight: 168.078182.
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
60.1 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
87.5%

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